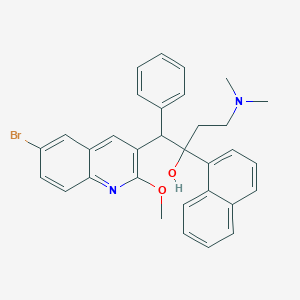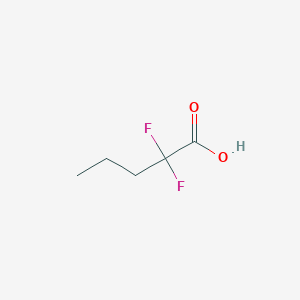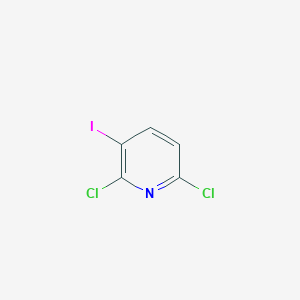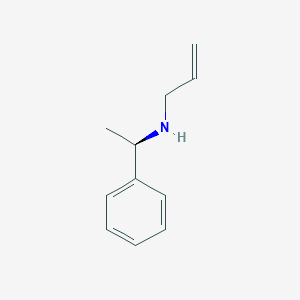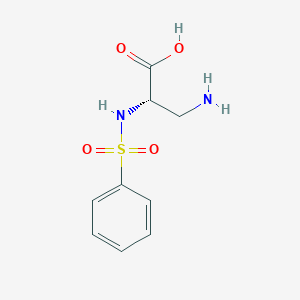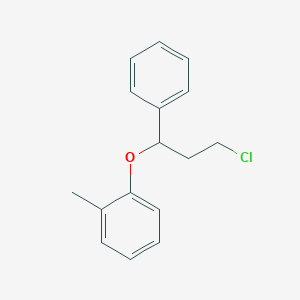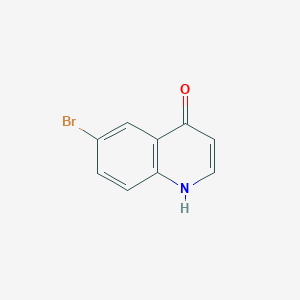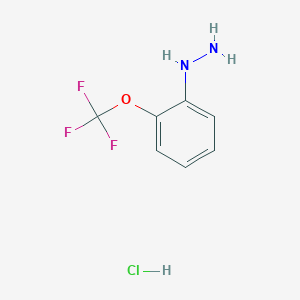
2-(Trifluoromethoxy)phenylhydrazine hydrochloride
Overview
Description
2-(Trifluoromethoxy)phenylhydrazine hydrochloride (TFMPH-HCl) is an organic compound that is widely used in the laboratory for a variety of scientific applications. It is an important chemical reagent that can be used to synthesize a variety of compounds and to detect and quantitate various compounds in biological samples. TFMPH-HCl has been used extensively in the fields of analytical chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Hemoglobin and Phenylhydrazine Interaction
Phenylhydrazine, a chemical relative of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, is known for inducing hemolytic anemia through its interaction with hemoglobin. This interaction leads to the formation of various products such as benzene, nitrogen, hydrogen peroxide, and superoxide anion, depending on oxygen levels. The modification of hemoglobin by phenylhydrazine results in derivatives containing N-phenylprotoporphyrin, which have been studied for their effects on the hemoglobin molecule and potential implications for medical research and treatment strategies (Shetlar & Hill, 1985).
Environmental Impact of Organic Compounds
The occurrence, toxicity, and degradation of triclosan (TCS), a phenylhydrazine derivative, highlight the broader environmental impact of similar compounds. TCS's presence in various consumer products leads to environmental contamination through partial elimination in sewage treatment plants. Its degradation can result in more toxic compounds, posing risks to aquatic organisms and potentially contributing to antibiotic resistance. This underscores the importance of monitoring and managing the environmental presence of phenylhydrazine derivatives and similar organic pollutants (Bedoux et al., 2012).
Optoelectronic Material Development
Quinazolines and pyrimidines, structural relatives of this compound, have been extensively researched for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems to develop materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The properties of these compounds make them valuable for the creation of materials with specific optoelectronic characteristics, paving the way for advancements in technology and material science (Lipunova et al., 2018).
Safety and Hazards
The safety data sheet (SDS) for 2-(Trifluoromethoxy)phenylhydrazine hydrochloride indicates that it should be handled under a chemical fume hood . Personal protective equipment, including face protection, should be worn when handling this compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
It is known to be an organic building block , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an organic building block, it likely interacts with its targets through chemical reactions, possibly acting as a precursor in the synthesis of more complex molecules .
Biochemical Pathways
It may be involved in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , suggesting a potential role in bone metabolism and related pathways.
Result of Action
Given its potential role in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters , it may have effects related to bone metabolism.
Biochemical Analysis
Cellular Effects
It is known to cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is also known to cause specific target organ toxicity through single exposure .
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions . Its degradation products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas .
Dosage Effects in Animal Models
It is known to cause acute toxicity through dermal, inhalation, and oral routes .
Transport and Distribution
It is known to cause respiratory irritation , suggesting that it may be transported through the respiratory system.
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJKYLCWAFIGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601034 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133115-76-1 | |
| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
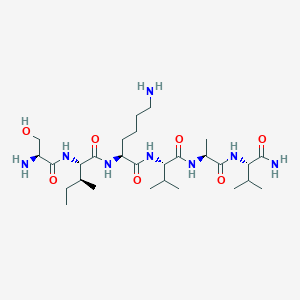
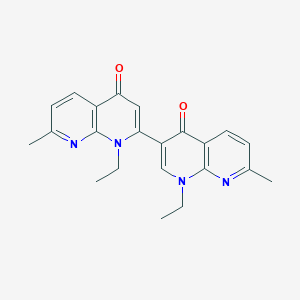


![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)

